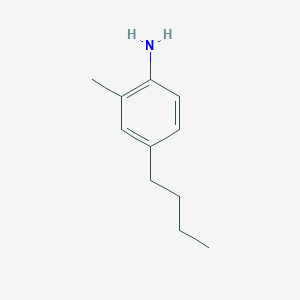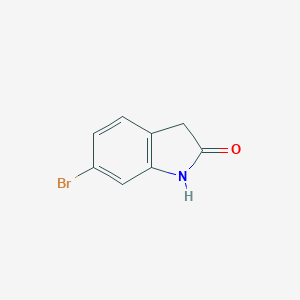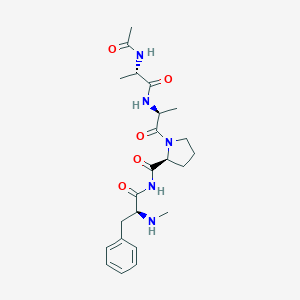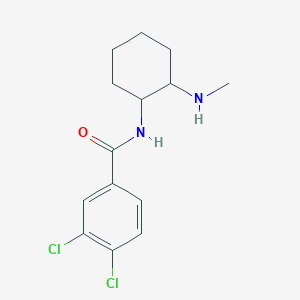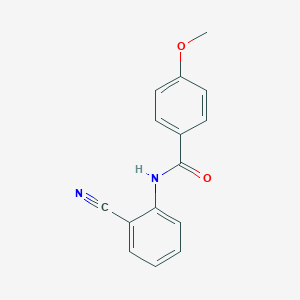
N-(2-cyanophenyl)-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-cyanophenyl)-4-methoxybenzamide, commonly known as CM156, is a small molecule that has attracted significant attention from the scientific community due to its potential therapeutic properties. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-fibrotic effects in various preclinical studies.
作用機序
The mechanism of action of CM156 is not fully understood. However, it has been shown to inhibit the activity of several enzymes that play a role in inflammation, cancer, and fibrosis. CM156 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. CM156 has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that play a role in the regulation of gene expression. By inhibiting the activity of these enzymes, CM156 may exert its anti-inflammatory, anti-cancer, and anti-fibrotic effects.
生化学的および生理学的効果
CM156 has been shown to have several biochemical and physiological effects in various preclinical studies. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in animal models of inflammation. CM156 has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, CM156 has been shown to inhibit the activation of hepatic stellate cells, which play a key role in the development of liver fibrosis.
実験室実験の利点と制限
One of the advantages of using CM156 in lab experiments is its potential therapeutic properties. CM156 has been shown to have anti-inflammatory, anti-cancer, and anti-fibrotic effects in various preclinical studies, making it a promising candidate for drug development. Additionally, CM156 is a small molecule, which makes it easier to synthesize and modify compared to larger molecules.
One of the limitations of using CM156 in lab experiments is its potential toxicity. Although CM156 has been shown to be well-tolerated in animal studies, its toxicity in humans is not fully understood. Additionally, the synthesis of CM156 is a multi-step process that requires expertise in organic chemistry, which may limit its accessibility to some researchers.
将来の方向性
There are several future directions for the research on CM156. One potential direction is to further investigate its mechanism of action. Although CM156 has been shown to inhibit the activity of several enzymes, its exact mechanism of action is not fully understood. Understanding the mechanism of action of CM156 may provide insights into its therapeutic properties and potential side effects.
Another future direction is to investigate the efficacy of CM156 in clinical trials. Although CM156 has shown promising results in preclinical studies, its efficacy in humans is not fully understood. Conducting clinical trials will provide insights into the safety and efficacy of CM156 in humans.
Conclusion:
In conclusion, CM156 is a small molecule that has attracted significant attention from the scientific community due to its potential therapeutic properties. Its anti-inflammatory, anti-cancer, and anti-fibrotic effects make it a promising candidate for drug development. Although its mechanism of action is not fully understood, CM156 has been shown to inhibit the activity of several enzymes that play a role in inflammation, cancer, and fibrosis. Further research is needed to fully understand its mechanism of action and potential side effects.
合成法
The synthesis of CM156 involves a series of chemical reactions that result in the formation of the final product. The starting material for the synthesis is 4-methoxybenzoyl chloride, which is reacted with 2-aminobenzonitrile to form the intermediate product. This intermediate is then reacted with sodium cyanide to form the final product, CM156. The synthesis of CM156 is a multi-step process that requires expertise in organic chemistry.
科学的研究の応用
CM156 has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory effects in various animal models of inflammation. CM156 has also been shown to have anti-cancer properties by inhibiting the growth of cancer cells in vitro and in vivo. Additionally, CM156 has been shown to have anti-fibrotic effects in animal models of liver fibrosis. These preclinical studies suggest that CM156 has the potential to be developed as a therapeutic agent for various diseases.
特性
CAS番号 |
153172-71-5 |
|---|---|
製品名 |
N-(2-cyanophenyl)-4-methoxybenzamide |
分子式 |
C15H12N2O2 |
分子量 |
252.27 g/mol |
IUPAC名 |
N-(2-cyanophenyl)-4-methoxybenzamide |
InChI |
InChI=1S/C15H12N2O2/c1-19-13-8-6-11(7-9-13)15(18)17-14-5-3-2-4-12(14)10-16/h2-9H,1H3,(H,17,18) |
InChIキー |
JIMAVGYEBLMJJK-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C#N |
正規SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C#N |
同義語 |
N-(2-cyanophenyl)-4-methoxybenzamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




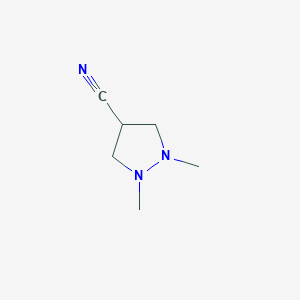
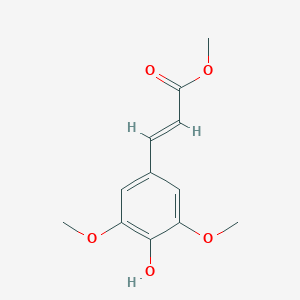
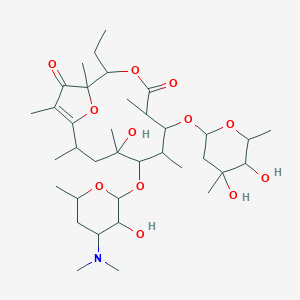
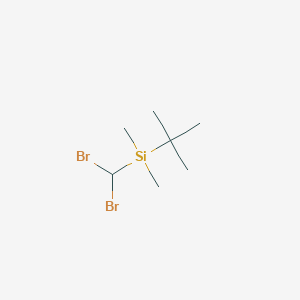



![1-(Pyrrolo[1,2-a]pyrazin-8-yl)ethanone](/img/structure/B126900.png)
